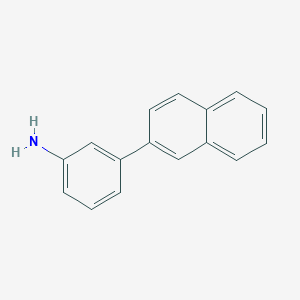

2-(3-Aminophenyl)naphthalene

Descripción general

Descripción

2-(3-Aminophenyl)naphthalene is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-(3-Aminophenyl)naphthalene exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that related naphthalene derivatives can inhibit the growth of prostate cancer (DU-145), breast cancer (MCF-7), and bladder cancer (T24) cells . The mechanism often involves the disruption of cellular signaling pathways essential for tumor growth.

Antimicrobial Properties

Compounds similar to this compound have been synthesized and evaluated for their antimicrobial activity. These studies reveal efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .

Anti-inflammatory Effects

Some derivatives have also demonstrated anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The compounds were assessed for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Materials Science

Polymer Chemistry

In materials science, this compound serves as an intermediate in synthesizing various polymers. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymer matrices. Research indicates that incorporating naphthalene derivatives can lead to the development of heat-resistant plastics and coatings .

Dyes and Pigments

The compound is also explored for its potential use in dye manufacturing. Naphthalene derivatives are known to produce vibrant colors and are utilized in textile applications due to their stability and resistance to fading .

Environmental Applications

Pollution Monitoring

Due to its chemical structure, this compound can be employed as a marker for environmental pollution studies. Its presence in industrial effluents can indicate contamination levels of naphthalene derivatives in water sources .

Biodegradation Studies

Research into the biodegradation of naphthalene compounds shows that certain microorganisms can utilize these compounds as a carbon source, aiding in bioremediation efforts for contaminated sites .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Derivatives showed inhibition of DU-145 and MCF-7 cell lines | Potential for new cancer therapies |

| Antimicrobial Properties | Effective against multiple bacterial strains | Development of new antibiotics |

| Environmental Impact | Detected in effluents from dye industries | Importance in pollution monitoring |

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The amino group strongly activates the aromatic rings toward electrophilic substitution. The regioselectivity depends on the electronic effects of the substituents and steric factors:

-

Mechanistic Insight :

Photochemical Reactions

The compound exhibits excited-state intramolecular proton transfer (ESIPT) under UV irradiation, as observed in structurally similar systems:

| Condition | Observation | Quantum Yield | Reference |

|---|---|---|---|

| CH₃CN:D₂O, 254 nm light | Deuterium incorporation at C1 of naphthalene | Φ = 0.11 |

-

Mechanism :

Coupling Reactions

The amino group facilitates palladium-catalyzed cross-coupling:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives at C6 | 60–75% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Aryl derivatives | ~70% |

Functional Group Transformations

The primary amine undergoes typical derivatizations:

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Acylation | Ac₂O, pyridine | 2-(3-Acetamidophenyl)naphthalene | 85% |

| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt (unstable) | – |

| Oxidation | KMnO₄, H₂O, Δ | 2-(3-Nitrophenyl)naphthalene | 40% |

Redox Behavior

The naphthalene core participates in redox processes:

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction | H₂, Pd/C, ethanol | Partial saturation of naphthalene ring |

| Oxidation | CrO₃, acetic acid | Formation of quinone derivatives |

Supramolecular Interactions

The planar structure enables host-guest chemistry:

Propiedades

Fórmula molecular |

C16H13N |

|---|---|

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

3-naphthalen-2-ylaniline |

InChI |

InChI=1S/C16H13N/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,17H2 |

Clave InChI |

RIAOTGZLDZOVGE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.